4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol
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Overview
Description
4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol is a complex organic compound characterized by the presence of multiple nitro groups and hydroxyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol typically involves multi-step organic reactions. One common method involves the nitration of phenolic compounds followed by subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where phenolic precursors are treated with nitrating agents under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or sulfonating agents (SO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized phenolic derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated phenolic compounds.
Scientific Research Applications
4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol involves its interaction with biological molecules. The compound can act as a protonophore, disrupting proton gradients across biological membranes, which affects cellular energy production . This mechanism is similar to that of other dinitrophenol compounds, which uncouple oxidative phosphorylation in mitochondria .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Shares similar protonophore activity and is used in biochemical studies.
4-Hydroxy-3,5-dinitrophenylacetic acid: Another dinitrophenol derivative with similar chemical properties.
Properties
CAS No. |
52751-59-4 |
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Molecular Formula |
C13H8N4O10 |
Molecular Weight |
380.22 g/mol |
IUPAC Name |
4-[(4-hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol |
InChI |
InChI=1S/C13H8N4O10/c18-12-8(14(20)21)2-6(3-9(12)15(22)23)1-7-4-10(16(24)25)13(19)11(5-7)17(26)27/h2-5,18-19H,1H2 |
InChI Key |
HWPJOGXDDWSUFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
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